molecular formula C14H14BrNO3 B3030382 (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol CAS No. 895134-17-5

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol

Cat. No.: B3030382
CAS No.: 895134-17-5
M. Wt: 324.17
InChI Key: NBHYGNVDMCKZMD-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol: is a chemical compound with a complex structure that includes a pyridine ring substituted with benzyloxy, bromo, and methoxy groups, as well as a methanol group

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, bromo, and methoxy groups through various substitution reactions. The final step involves the addition of the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The benzyloxy, bromo, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. The benzyloxy, bromo, and methoxy groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The methanol group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)-3,5-dibromophenyl)methanol
  • (4-(Benzyloxy)phenyl)methanol

Uniqueness

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is unique due to the specific arrangement of its functional groups. This arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the methoxy group in the 3-position of the pyridine ring can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-14-12(8-17)16-7-11(15)13(14)19-9-10-5-3-2-4-6-10/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHYGNVDMCKZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1CO)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210905
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895134-17-5
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895134-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
Reactant of Route 2
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
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(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
Reactant of Route 5
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
Reactant of Route 6
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol

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